molecular formula C4H9NO B086521 Ethyl acetimidate CAS No. 1000-84-6

Ethyl acetimidate

Cat. No.: B086521
CAS No.: 1000-84-6
M. Wt: 87.12 g/mol
InChI Key: JMIAPORGEDIDLT-UHFFFAOYSA-N
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Description

Ethyl acetimidate, also known as ethyl ethanimidate, is an organic compound with the molecular formula C4H9NO. It is commonly used in organic synthesis and chemical research due to its reactivity and versatility. The compound is typically found as its hydrochloride salt, this compound hydrochloride, which is a white crystalline powder that is soluble in water .

Scientific Research Applications

Ethyl acetimidate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Safety and Hazards

Ethyl acetimidate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Ethyl acetimidate is a chemical compound that has been used in the preparation of amidinated carbonic anhydrase via chemical modification of human erythrocyte carbonic anhydrase . Carbonic anhydrase is an enzyme that plays a crucial role in maintaining the balance between carbon dioxide and bicarbonate in the body, which is essential for many biological processes.

Mode of Action

It is known to interact with its target, carbonic anhydrase, through a process of chemical modification . This interaction results in the formation of an amidinated form of the enzyme, which may alter its activity and function.

Pharmacokinetics

It is known to be soluble in water , which suggests that it may be readily absorbed and distributed in the body

Biochemical Analysis

Biochemical Properties

Ethyl acetimidate plays a significant role in biochemical reactions, particularly in the modification of proteins. It is known to interact with amino groups in proteins, leading to the formation of stable amidine derivatives. This modification can alter the protein’s function, stability, and interactions with other biomolecules. This compound has been used to modify human erythrocyte carbonic anhydrase, resulting in amidinated carbonic anhydrase . This interaction highlights the compound’s ability to form covalent bonds with proteins, thereby influencing their biochemical properties.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can penetrate cell membranes due to its lipid solubility, allowing it to interact with intracellular proteins and enzymes. One of the observed effects of this compound is the irreversible reduction of sodium currents in cells, which can impact cell signaling pathways and ion channel function . Additionally, this compound can influence gene expression and cellular metabolism by modifying key regulatory proteins within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with amino groups in proteins, leading to the formation of amidine derivatives. This modification can result in enzyme inhibition or activation, depending on the specific protein target. For example, this compound has been used to modify carbonic anhydrase, resulting in changes to the enzyme’s activity . The compound’s ability to penetrate cell membranes and interact with intracellular proteins further enhances its impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be stable under inert atmosphere and room temperature conditions . It is hygroscopic and moisture-sensitive, which can affect its stability and degradation over time. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, particularly in terms of protein modification and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound can effectively modify target proteins without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular processes . It is important to carefully control the dosage to achieve the desired biochemical effects while minimizing potential harm.

Metabolic Pathways

This compound is involved in metabolic pathways that include the modification of proteins and enzymes. The compound interacts with amino groups in proteins, leading to the formation of amidine derivatives. This modification can affect metabolic flux and metabolite levels within the cell. For example, the modification of carbonic anhydrase by this compound can influence the enzyme’s role in regulating pH and carbon dioxide transport in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through its interaction with lipid membranes and intracellular proteins. The compound’s lipid solubility allows it to penetrate cell membranes and reach intracellular targets. This compound can also interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound’s subcellular localization is influenced by its ability to penetrate cell membranes and interact with intracellular proteins. The compound can be found in various cellular compartments, including the cytoplasm and organelles. Its activity and function can be affected by targeting signals and post-translational modifications that direct it to specific subcellular locations . This localization is crucial for its role in modifying proteins and influencing cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl acetimidate can be synthesized through the reaction of ethyl alcohol and acetonitrile in the presence of hydrogen chloride gas. The reaction is typically carried out in a three-necked flask under cryogenic conditions (below 5°C) to ensure high yield and purity . The process involves passing dry hydrogen chloride gas through the mixture of ethyl alcohol and acetonitrile, followed by heating to complete the reaction.

Industrial Production Methods: In industrial settings, the production of this compound hydrochloride follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to maintain the temperature and ensure the efficient conversion of reactants to the desired product. The final product is then purified and crystallized to obtain high-purity this compound hydrochloride .

Chemical Reactions Analysis

Types of Reactions: Ethyl acetimidate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form ethyl acetate and ammonia.

    Condensation Reactions: It can participate in condensation reactions with carbonyl compounds to form imines.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols.

    Acidic or Basic Conditions: Depending on the desired reaction pathway.

    Solvents: Common solvents include dichloromethane and acetonitrile.

Major Products:

    Substituted Imidates: Formed through substitution reactions.

    Ethyl Acetate and Ammonia: Formed through hydrolysis.

Comparison with Similar Compounds

Ethyl acetimidate is similar to other imidate compounds, such as mthis compound and propyl acetimidate. it is unique in its reactivity and solubility properties, making it particularly useful in specific applications. Some similar compounds include:

    Mthis compound: Similar reactivity but different solubility properties.

    Propyl Acetimidate: Similar reactivity but different chain length and physical properties.

This compound stands out due to its optimal balance of reactivity and solubility, making it a preferred choice in many chemical and biological applications .

Properties

IUPAC Name

ethyl ethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-3-6-4(2)5/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIAPORGEDIDLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2208-07-3 (hydrochloride)
Record name Ethyl acetimidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4061381
Record name Ethanimidic acid, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000-84-6
Record name Ethyl acetimidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl acetimidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanimidic acid, ethyl ester
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Record name Ethanimidic acid, ethyl ester
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Record name Ethyl acetimidate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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